2-[5-(4-Formylphenyl)furan-2-yl]acetic acid
Description
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-[5-(4-formylphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H10O4/c14-8-9-1-3-10(4-2-9)12-6-5-11(17-12)7-13(15)16/h1-6,8H,7H2,(H,15,16) |
InChI Key |
IYAGZEQJEGIPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Furan Derivative Functionalization
- The foundational approach involves synthesizing a furan derivative substituted with a phenyl group bearing a formyl substituent.
- The key step is the formation of the furan ring via cyclization reactions, followed by functionalization to introduce the aldehyde group on the phenyl ring.
Furan + Para-Substituted Benzaldehyde Derivative → Furan-phenyl intermediate → Oxidation/functionalization → 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid
- The synthesis of such derivatives often employs Diels-Alder reactions between furan and suitable dienophiles, followed by oxidation and functional group transformations.
- The oxidation step to convert the aldehyde to the corresponding acid is achieved via oxidizing agents such as potassium permanganate or chromium-based reagents.
Suzuki Coupling for Phenyl-Furan Linkage
- The Suzuki coupling reaction is a prominent method for forming the carbon-carbon bond between a halogenated furan and a phenylboronic acid derivative.
- This approach allows precise control over substitution patterns and yields high purity products.
| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Coupling | 5-Bromofuran-2-carbaldehyde + 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Dioxane | Reflux (10-12 h) | ~80% | , |
- The coupling yields a bifuran derivative with aldehyde functionalities at the desired positions.
- The aldehyde group on the phenyl ring can then be oxidized to a carboxylic acid to form the target compound.
Oxidation to the Carboxylic Acid
- The aldehyde group on the phenyl ring is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) , potassium dichromate (K₂Cr₂O₇) , or tert-butyl hydroperoxide (TBHP) under controlled conditions.
- In, oxidation of aldehyde groups on aromatic rings was achieved with high yields (>70%) using KMnO₄ in aqueous basic media.
- The oxidation process is optimized to prevent over-oxidation or degradation of the furan ring.
Specific Synthesis Route for this compound
Based on the literature, a typical route involves:
Suzuki coupling with 4-formylphenylboronic acid:
- Reflux in dioxane with Pd(PPh₃)₄ catalyst yields the biaryl aldehyde intermediate.
Oxidation of aldehyde to acid:
- The aldehyde on the phenyl ring is oxidized using KMnO₄ or similar oxidants to produce the corresponding carboxylic acid.
-
- The final compound is purified via recrystallization from suitable solvents such as ethyl acetate or ethanol.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents | Catalyst/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | Furan-2-carboxaldehyde + NBS | - | 0°C to room temp | 2-4 hours | 85% | Selective bromination at 5-position |
| Suzuki Coupling | 5-Bromofuran-2-carbaldehyde + 4-formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Reflux | 10-12 hours | 80% | High regioselectivity |
| Oxidation | Aldehyde + KMnO₄ | Aqueous base | Room temp to 50°C | 2-4 hours | 70-85% | Controlled to prevent ring degradation |
Notes on Reaction Optimization and Challenges
- Selectivity: Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.
- Catalyst Loading: Optimizing Pd catalyst loading enhances coupling efficiency and reduces costs.
- Oxidation Conditions: Mild oxidation conditions prevent degradation of the sensitive furan ring.
- Purification: Recrystallization from ethyl acetate or ethanol yields high-purity products suitable for further applications.
Additional Methods and Variations
- Direct Functionalization: Some approaches involve direct C-H activation of the furan ring followed by formylation and oxidation steps.
- Alternative Oxidants: Use of TEMPO or PCC as milder oxidants for aldehyde-to-acid conversion.
- Green Chemistry Approaches: Employing solvent-free or microwave-assisted methods to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[5-(4-Carboxyphenyl)furan-2-yl]acetic acid.
Reduction: 2-[5-(4-Hydroxymethylphenyl)furan-2-yl]acetic acid.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl group can participate in various chemical interactions, including hydrogen bonding and covalent bonding with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone Moieties
A prominent group of analogues replaces the acetic acid moiety with a thiazolidin-4-one ring. For example:
- 2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (Chandrappa et al., 2009): Key differences: Incorporates a thiazolidinone ring (4-oxo-2-thioxo) and a 4-chlorophenyl group instead of formyl. Activity: Demonstrated cytotoxicity against human leukemia cells (HL-60) with IC50 values ranging from 2.5–10 μM.
| Compound | Substituent (R) | Core Structure | IC50 (HL-60) | Reference |
|---|---|---|---|---|
| Target compound | 4-Formylphenyl | Furan + acetic acid | N/A | N/A |
| Chandrappa et al. (2009) | 4-Chlorophenyl | Furan + thiazolidinone | 2.5–10 μM |
Derivatives with Modified Phenyl Substituents
Variations in the phenyl group significantly alter bioactivity:
- H2-74 (Zhang et al., 2023): A thiazolidinone derivative with a phenoxyacetic acid side chain and 4-chlorophenyl group. Activity: Exhibited anti-biofilm activity against Staphylococcus aureus (MIC = 8–16 μg/mL) .
- 4-{5-{{3-(4-Fluorophenyl)-2-[(4-phenyl)imino]-4-oxothiazolidin-5-ylidene}methyl}thiophene-2-yl}benzoic acid (H2-81): Key difference: Replaces furan with thiophene and introduces a fluorophenyl group. Activity: Enhanced biofilm inhibition compared to furan-based analogues .
Analogues with Alternative Functional Groups
- 2-((5-(4-Cyanophenyl)furan-2-yl)thio)acetic acid: Key difference: Substitutes formyl with cyano (-CN) and replaces the methylene bridge with a thioether (-S-). Activity: Demonstrated immunomodulatory and hepatoprotective effects in preclinical models .
- 3-(5-(4-Fluorophenyl)furan-2-yl)propanoic acid: Key difference: Extends the acetic acid side chain to propanoic acid. Activity: Used as a building block in DNA-encoded libraries for protein-targeted drug discovery .
Key Research Findings and Trends
Electron-Withdrawing Groups Enhance Bioactivity :
- The 4-formyl group (electron-withdrawing) may improve binding to cellular targets compared to electron-donating groups (e.g., methoxy in ). However, direct comparisons are lacking.
Thiazolidinone vs. Acetic Acid Moieties: Thiazolidinone derivatives generally show stronger cytotoxic effects, likely due to their ability to intercalate DNA or inhibit kinases .
Anti-Biofilm Activity :
- Chlorophenyl and fluorophenyl substituents enhance anti-staphylococcal activity, while formylphenyl analogues remain untested in this context .
Biological Activity
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.
Chemical Structure and Synthesis
The compound this compound features a furan ring substituted with a formylphenyl group and an acetic acid moiety. The synthesis of this compound typically involves the reaction of appropriate furan derivatives with aldehydes under controlled conditions. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity for subsequent biological testing.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the growth of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values indicate its potency relative to established anticancer agents:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, similar to other compounds in the furan family. These findings suggest that the compound could be a promising candidate for further development in anticancer therapies.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies indicate that it exhibits moderate inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Bacillus subtilis | 64 |
These results highlight the potential dual role of this compound as both an anticancer and antibacterial agent.
Case Studies
One notable case study involved the administration of this compound in animal models to assess its therapeutic efficacy and safety profile. The study reported significant tumor reduction in treated groups compared to controls, alongside manageable toxicity levels.
Study Design
- Subjects : Mice implanted with human tumor xenografts.
- Dosage : Administered at varying concentrations (5, 10, and 20 mg/kg).
- Duration : Treatment over four weeks with weekly assessments.
Results
The treated groups exhibited:
- Tumor volume reduction by approximately 45% at the highest dosage.
- No significant adverse effects noted in vital organs upon histological examination.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis, leading to increased permeability and cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
